1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
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Overview
Description
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a compound with a unique structure that includes an oxadiazole ring and a cycloheptane ring.
Preparation Methods
One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which are generated in situ from chloroximes . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and heterocycles.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can be compared with other oxadiazole-containing compounds, such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but differ in their substituents and overall structure.
Azilsartan: A medication for hypertension, it also features the oxadiazole ring and has distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the oxadiazole ring with the cycloheptane moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-7-8-13-9(14-15-8)10(12)5-3-1-2-4-6-10/h1-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZRAVQPHGIDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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